Product packaging for Lead tetraacetate(Cat. No.:CAS No. 546-67-8)

Lead tetraacetate

Cat. No.: B146063
CAS No.: 546-67-8
M. Wt: 447 g/mol
InChI Key: NVTAREBLATURGT-UHFFFAOYSA-N
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Description

Lead tetraacetate (LTA) is a powerful and versatile oxidizing agent widely used in organic synthesis for its selective reactivity . It is a hygroscopic, colorless to pink crystalline solid that is typically stored with acetic acid and under refrigeration to prevent degradation into lead dioxide . Key Research Applications: • Cleavage of 1,2-Diols: LTA efficiently cleaves vicinal diols to yield carbonyl compounds (aldehydes or ketones) via a cyclic ester intermediate. This reaction, known as the Criegee oxidation, is stereoselective, with cis-diols generally reacting faster than trans-diols . • Oxidative Decarboxylation: Carboxylic acids undergo decarboxylation with LTA to yield various products, including acetate esters, alkenes, and alkyl halides. This reaction is particularly valuable in the synthesis of terpenoid compounds . • Acetoxylation: LTA introduces acetoxy groups at the alpha-position of ketones and other active sites, enabling functionalization of molecules . • Oxidation of Other Substrates: Its utility extends to the oxidation of hydrazones to carbonyl compounds or nitrile oxides, the cyclization of saturated alcohols to tetrahydrofuran derivatives, and the dehydrogenation of amines to nitriles . Safety and Handling: this compound is highly toxic and a suspected carcinogen. It may cause damage to organs through prolonged exposure and is harmful if inhaled or swallowed . It must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O8Pb B146063 Lead tetraacetate CAS No. 546-67-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

546-67-8

Molecular Formula

C8H16O8Pb

Molecular Weight

447 g/mol

InChI

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);

InChI Key

NVTAREBLATURGT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb]

Color/Form

Colorless monoclinic prisms from glacial acetic acid
Colorless or faintly pink crystals, sometimes moist with glacial acetic acid

density

2.2 at 68 °F (USCG, 1999) - Denser than water;  will sink
2.228 at 17 °C/4 °C

melting_point

347 °F (USCG, 1999)
175-180 °C

Other CAS No.

546-67-8

physical_description

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999)
Colorless to pink solid from glacial acetic acid;  [Merck Index # 5423]

Pictograms

Irritant; Health Hazard; Environmental Hazard

shelf_life

Unstable in ai

solubility

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene.

Synonyms

Acetic Acid Lead(4+) Salt (4:1);  LTA;  Lead Acetate;  Lead Tetraacetate;  Lead(4+) Acetate;  Plumbic Acetate

Origin of Product

United States

Synthetic Methodologies for Lead Tetraacetate Preparation

Conventional Chemical Synthesis Pathways

Traditional methods for synthesizing Lead Tetraacetate predominantly involve the oxidation of lead compounds in an acetic acid medium. The most common precursors are red lead (Pb₃O₄) and lead(II) acetate (B1210297).

The equation for this reaction is: Pb₃O₄ + 8CH₃COOH → Pb(CH₃COO)₄ + 2Pb(CH₃COO)₂ + 4H₂O orientjchem.org

A crucial aspect of this synthesis is the management of water, which is a byproduct of the reaction. orientjchem.org Water can hydrolyze the newly formed this compound, leading to the formation of lead dioxide (PbO₂) and reducing the yield. orientjchem.org To counteract this, acetic anhydride (B1165640) is added to the reaction mixture to sequester the water by converting it into acetic acid. prepchem.comorientjchem.org The temperature of the reaction is carefully controlled, typically between 55°C and 80°C, as higher temperatures can also promote hydrolysis. prepchem.comsggscollegepatnacity.ac.in By maintaining the temperature between 30-40°C, yields of 70-75% can be achieved. orientjchem.org

Another established conventional pathway is the oxidation of lead(II) acetate using chlorine gas. sciencemadness.orgsciencemadness.org In this process, dry chlorine gas is bubbled through a solution of lead(II) acetate in hot glacial acetic acid. sciencemadness.org This method results in the formation of this compound and a lead(II) chloride precipitate, which is filtered off from the hot solution. sciencemadness.orgsciencemadness.org

The following table summarizes key parameters from various conventional synthesis procedures.

Starting MaterialReagentsTemperatureYieldReference
Red Lead (Pb₃O₄)Glacial Acetic Acid, Acetic Anhydride55-80°C~45% (based on reactants) prepchem.com
Red Lead (Pb₃O₄)Glacial Acetic Acid, Acetic Anhydride< 65°C~42% (based on reactants)
Red Lead (Pb₃O₄)Anhydrous Acetic Acid30-40°C70-75% orientjchem.org
Lead(II) AcetateChlorine Gas, Glacial Acetic Acid80°CNot specified sciencemadness.org
Lead(II) AcetatePeracetic Acid, Cobalt/Manganese ions< 110°C81.5-88.1% google.com

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative route for the preparation of this compound, potentially providing a product of high purity and allowing for more efficient use of starting materials. orientjchem.org This approach involves the anodic oxidation of lead(II) ions to lead(IV) ions in an anhydrous acetic acid medium. orientjchem.org

The process is typically carried out in an electrolytic cell where the anode and cathode compartments are separated by a ceramic diaphragm. orientjchem.org The anolyte consists of a solution of lead diacetate and a conductive additive, such as potassium acetate, in anhydrous acetic acid. The catholyte is a solution of potassium acetate. orientjchem.org Various materials have been used for the anode, including platinum, graphite (B72142), and lead dioxide. orientjchem.org

During electrolysis, lead(II) acetate is oxidized at the anode to form this compound: Pb(CH₃COO)₂ → Pb(CH₃COO)₄ + 2e⁻

A significant challenge in this process is maintaining the cell voltage at a reasonable level. Research has shown that creating a flow of the catholyte into the anolyte through the diaphragm can significantly reduce the required voltage. orientjchem.org

The table below compares the reagent and energy consumption for producing 1 kg of this compound via a conventional electrochemical method versus the combined method starting from metallic lead.

Reagent / EnergyConsumption per 1 kg of this compound (Conventional Electrolysis)Consumption per 1 kg of this compound (Combined Electrolysis)
Pb(CH₃COO)₂·3H₂O0.852 kg-
(CH₃CO)₂O0.230 kg-
CH₃COOH0.270 kg0.540 kg
Pb (granules)-0.467 kg
Electric Energy8.070 kWh8.608 kWh

Data sourced from a 2015 study. orientjchem.org

This combined electrochemical approach, despite a slight increase in electricity consumption, significantly reduces raw material costs by eliminating the need for lead diacetate trihydrate and acetic anhydride. orientjchem.org

Fundamental Reactivity and Mechanistic Pathways of Lead Tetraacetate Transformations

General Oxidative Processes Mediated by Lead Tetraacetate

Lead(IV) acetate (B1210297), commonly known as this compound (LTA), is a powerful and versatile oxidizing agent widely employed in organic synthesis. wikipedia.orgnptel.ac.in Its utility stems from its capacity to effect a variety of oxidative transformations on a range of functional groups. organicchemistrydata.org LTA is soluble in nonpolar organic solvents like benzene (B151609), chloroform, and hot acetic acid. wikipedia.orgjuniperpublishers.com The reactions are typically conducted in either aprotic solvents such as benzene and nitrobenzene (B124822) or protic solvents like acetic acid. juniperpublishers.com The oxidative power of LTA facilitates processes including the cleavage of diols, oxidation of alcohols, and reactions with carboxylic acids, phenols, and organometallic compounds. organicchemistrydata.orgjuniperpublishers.com

Oxidation of Hydroxyl-Containing Substrates

This compound is particularly effective in the oxidation of substrates containing hydroxyl groups, including alcohols, phenols, and hydroperoxides. The specific outcome of these reactions is highly dependent on the structure and stereochemistry of the substrate. juniperpublishers.com

The reaction of this compound with alcohols is a cornerstone of its synthetic applications. organicchemistrydata.org In the presence of pyridine (B92270), LTA efficiently oxidizes primary alcohols to aldehydes and secondary alcohols to ketones at room temperature. nptel.ac.inslideshare.netyoutube.com A significant advantage of this method is that it prevents over-oxidation to carboxylic acids. nptel.ac.inyoutube.com

One of the most notable reactions involving alcohols is the oxidative cleavage of 1,2-diols (vicinal diols), known as the Criegee oxidation. wikipedia.org This reaction yields aldehydes or ketones depending on the structure of the diol. nptel.ac.inslideshare.net The mechanism is believed to proceed through a cyclic intermediate. juniperpublishers.comslideshare.net Consequently, the rate of reaction is sensitive to the stereochemistry of the diol; cis-diols, which can readily form the cyclic intermediate, react more rapidly than trans-diols. juniperpublishers.comslideshare.netwikipedia.org This reaction is a valuable alternative to ozonolysis for cleaving carbon-carbon bonds. wikipedia.org When three or more adjacent hydroxyl groups are present, the central group is converted to formic acid. nptel.ac.inslideshare.net

Furthermore, saturated alcohols containing a δ-hydrogen can undergo intramolecular cyclization in the presence of LTA to form tetrahydrofuran (B95107) derivatives. slideshare.net This transformation proceeds via a radical pathway, involving the homolytic cleavage of an intermediate to form an alkoxy radical, which then abstracts a δ-hydrogen. slideshare.net

Table 1: Oxidation of Various Alcohols with this compound

SubstrateProduct(s)Reaction TypeYield (%)
PentanolPentanalOxidation70
Cinnamyl alcoholCinnamaldehydeOxidation91
cis-1,2-Diol2 Carbonyl compoundsOxidative Cleavage-
trans-1,2-Diol2 Carbonyl compoundsOxidative Cleavage (slower)-
Saturated alcohol with δ-hydrogenTetrahydrofuran derivativeIntramolecular Cyclization-

This compound is also utilized for the oxidation of phenols. juniperpublishers.com The reaction of certain bifunctional phenols with LTA can lead to the formation of diphenoquinones through an oxidative coupling process. youtube.com The reaction of phenol (B47542) ethers with this compound can produce organolead intermediates, such as 2,4-dimethoxyphenyl lead triacetate. nih.gov Similarly, anisole (B1667542) reacts with LTA in an electrophilic aromatic substitution to form p-methoxyphenyllead triacetate. wikipedia.org

The oxidative capability of this compound extends to alkyl hydroperoxides. juniperpublishers.com LTA effectively oxidizes these compounds, demonstrating its broad utility as an oxidant for various hydroxyl-containing substrates.

Oxidation of Organosulfur Compounds

This compound is an effective reagent for the oxidation of organosulfur compounds. Thiols (mercaptans) are readily oxidized to their corresponding disulfides. researchgate.net This transformation is general for various types of thiols, including alkyl, benzyl (B1604629), aryl, and heterocyclic thiols. researchgate.net The stoichiometry of the reaction involves one mole of this compound oxidizing two moles of the thiol. researchgate.net Notably, LTA selectively oxidizes the thiol group without cleaving other sensitive functional groups that might be present, such as in 2-mercaptoethanol, which is smoothly converted to its disulfide. researchgate.net Alkyl sulfides are also reported to be oxidized by LTA. juniperpublishers.com

Table 2: Oxidation of Organosulfur Compounds with this compound

Substrate ClassProduct ClassStoichiometry (LTA:Substrate)
Thiols (R-SH)Disulfides (R-S-S-R)1:2
Alkyl Sulfides (R-S-R')Oxidized Products-

Oxidation of Organometallic Compounds

This compound reacts with various organometallic compounds, leading to synthetically useful transformations. juniperpublishers.com For instance, it facilitates an oxidative substitution reaction with organotin compounds, where an organotin group is replaced by an acetoxy group. rsc.org

A particularly significant reaction is the boron-lead exchange that occurs when LTA reacts with arylboronic acids. This rapid exchange, often catalyzed by mercury(II) acetate, generates aryl-lead triacetate intermediates in situ. rsc.org These aryl-lead triacetates are valuable electrophilic C-arylating reagents. rsc.org This methodology has enabled the generation of novel reagents like meta- and para-phenylenebis(lead triacetate), which can act as equivalents to phenylene dications. rsc.org

Dehydrogenation Reactions

This compound is an effective reagent for dehydrogenation, the process of removing hydrogen from a molecule. youtube.com This transformation is particularly useful for the synthesis of compounds with increased unsaturation.

Aliphatic amines undergo dehydrogenation in the presence of this compound to furnish nitriles. youtube.com This reaction involves the removal of hydrogen atoms from both the carbon and nitrogen atoms of the primary amine functional group.

The oxidation of hydrazines with this compound is a facile process that leads to the corresponding azo compounds. This dehydrogenation reaction involves the removal of two hydrogen atoms, one from each nitrogen atom of the hydrazine (B178648) moiety, to form a nitrogen-nitrogen double bond. In acidic solutions, hydrazine is quantitatively oxidized by lead(IV) acetate, losing four electrons to produce nitrogen gas. zenodo.org

The reaction of hydrazones with this compound can lead to a variety of products depending on the substrate structure and reaction conditions. researchgate.net A primary reaction pathway involves dehydrogenation to form diazo compounds. researchgate.net These intermediates are often unstable and can undergo further reactions. For instance, N-unsubstituted hydrazones of aromatic ketones and aldehydes initially form diazo compounds, which can then yield 1-monoacetoxy- or 1,1-diacetoxy-1-arylalkanes and azines. researchgate.net The specific products and their yields are influenced by the stability of the intermediate diazo compound and experimental parameters such as the amount of this compound and the presence of acids or bases. researchgate.net In some cases, the oxidation of hydrazones with this compound can be a synthetically useful method for generating alkenes. rsc.org

SubstrateReagentProduct(s)Reference(s)
Aliphatic AmineThis compoundNitrile youtube.com
HydrazineThis compoundAzo Compound/Nitrogen zenodo.org
N-Unsubstituted HydrazoneThis compoundDiazo Compound, Acetoxy-alkanes, Azines researchgate.net

Oxidative Cleavage Reactions

This compound is renowned for its ability to cleave carbon-carbon bonds in specific functional groups, a process known as oxidative cleavage. This reaction is a powerful tool in synthetic and analytical chemistry.

The oxidative cleavage of vicinal diols (1,2-diols or glycols) to form aldehydes and ketones using this compound is known as the Criegee oxidation. wikipedia.orgnrochemistry.comsynarchive.com This reaction, discovered by Rudolf Criegee, is analogous to the Malaprade reaction which uses periodate (B1199274), but this compound is considered a milder oxidant. wikipedia.orgyoutube.com The Criegee oxidation is a cornerstone of carbohydrate chemistry, where it is used to cleave 1,2-glycols and differentiate between various types of glycol groups. wikipedia.org The reaction is highly dependent on the stereochemistry of the diol, with cis-diols generally reacting faster than trans-diols. wikipedia.orglibretexts.org While initially believed to require anhydrous conditions, it has been shown that the reaction can proceed in the presence of water if the rate of oxidation is faster than the hydrolysis of this compound. wikipedia.org

The mechanism of the Criegee oxidation is widely accepted to proceed through a cyclic intermediate. wikipedia.orgwikipedia.orgchemtube3d.com Two primary mechanistic pathways have been proposed. youtube.com

In the first, and generally faster, mechanism, the this compound reacts with both hydroxyl groups of the vicinal diol to form a five-membered cyclic lead(IV) intermediate. youtube.comyoutube.com This intermediate then undergoes a concerted fragmentation, breaking the carbon-carbon bond and the two oxygen-lead bonds to yield the two carbonyl compounds and lead(II) diacetate. youtube.comyoutube.com The formation of this cyclic intermediate explains the observed rate difference between cis and trans-diols, as cis-diols can more readily adopt the conformation required to form the five-membered ring. wikipedia.orgjuniperpublishers.com

An alternative, slower mechanism is proposed for diols where the hydroxyl groups are not conformationally close enough to form a cyclic intermediate. wikipedia.org In this pathway, one hydroxyl group reacts with the this compound to form an acyclic intermediate. youtube.com The subsequent cleavage of the carbon-carbon bond is thought to occur in a stepwise manner. youtube.com

Diol StereochemistryProposed IntermediateRelative Reaction RateReference(s)
CisCyclic five-membered lead(IV) intermediateFaster wikipedia.orgjuniperpublishers.com
TransAcyclic intermediateSlower youtube.comwikipedia.org

Alpha-Hydroxy Acid Cleavage

Alpha-hydroxy acids are susceptible to oxidative cleavage by this compound, a reaction that involves both decarboxylation and oxidation. slideshare.net The reaction proceeds by the formation of a lead(IV) ester with the carboxyl group, followed by the involvement of the α-hydroxyl group. The likely mechanism involves the formation of a cyclic intermediate which then fragments, leading to the loss of carbon dioxide and the formation of a carbonyl compound. For example, the oxidation of lactic acid with this compound yields acetaldehyde (B116499) and carbon dioxide.

Oxidative Decarboxylation of Carboxylic Acids

This compound is a prominent reagent for the oxidative decarboxylation of carboxylic acids, a reaction that converts the carboxyl group into other functionalities. juniperpublishers.com This transformation is highly dependent on the reaction conditions and the structure of the carboxylic acid substrate, leading to a variety of products. juniperpublishers.com

Monocarboxylic Acid Decarboxylation

The oxidative decarboxylation of monocarboxylic acids with this compound can proceed through different mechanistic pathways, resulting in a diverse array of products.

The mechanism of this compound decarboxylation is widely accepted to involve the initial formation of an unstable lead(IV) carboxylate. This intermediate can then decompose through two primary pathways:

Radical Pathway : Homolytic cleavage of the O-Pb bond or the R-COO bond generates an alkyl radical (R•). publish.csiro.au This pathway is generally favored in nonpolar solvents. The generated alkyl radicals can then undergo various reactions, such as hydrogen abstraction to form an alkane, or further oxidation.

Cationic Pathway : The initially formed alkyl radical can be oxidized by another equivalent of lead(IV) or a lead(III) species to a carbocation (R+). publish.csiro.au This pathway is more prevalent for substrates that can form stable carbocations (e.g., tertiary or benzylic). The resulting carbocation can then be trapped by a nucleophile, such as an acetate ion, to form an ester, or it can undergo elimination to form an alkene.

Evidence for both radical and cationic intermediates has been established through product analysis and mechanistic studies. In some cases, organolead intermediates have also been proposed, which can decompose to products without the formation of free carbocations. rsc.org

The structure of the carboxylic acid substrate, along with the reaction conditions, significantly influences the distribution of products in this compound-mediated decarboxylation. juniperpublishers.com

Acetate Esters : The formation of acetate esters is a common outcome, particularly from primary and secondary carboxylic acids. juniperpublishers.com This product arises from the cationic pathway where the carbocation is trapped by an acetate ion from the reagent or the solvent (if acetic acid is used).

Alkanes and Alkenes : Alkanes can be formed via the radical pathway through hydrogen abstraction from the solvent. Alkenes are typically formed from the cationic pathway via deprotonation. The decarboxylation of tertiary carboxylic acids often yields a mixture of alkenes and acetate esters. juniperpublishers.com The addition of copper(II) salts can significantly promote the formation of alkenes. juniperpublishers.com

Alkyl Halides : In the presence of halide salts, such as lithium chloride or calcium chloride, the oxidative decarboxylation of carboxylic acids with this compound can yield alkyl halides. This variation is known as the Kochi reaction . allaboutchemistry.net The reaction is believed to proceed through the formation of an alkyl radical, which then abstracts a halogen atom from a lead-halide intermediate. This method is particularly useful for the synthesis of primary and secondary alkyl chlorides. nih.gov

The following table summarizes the general product distribution based on the substrate and reaction conditions.

Carboxylic Acid TypeReaction ConditionsMajor Product(s)
PrimaryStandard (e.g., benzene)Acetate ester
SecondaryStandard (e.g., benzene)Acetate ester
TertiaryStandard (e.g., benzene)Mixture of alkene and acetate ester
AnyWith Cu(II) saltsAlkene
AnyWith halide salts (Kochi reaction)Alkyl halide

Bisdecarboxylation of 1,2-Dicarboxylic Acids

The oxidative bisdecarboxylation of vicinal (1,2-) dicarboxylic acids by this compound is a valuable synthetic method for the formation of alkenes. This reaction, often referred to as the Criegee reaction, provides a synthetic equivalent to an acetylene (B1199291) addition in cycloaddition strategies. The transformation involves the removal of both carboxyl groups as carbon dioxide, with the concomitant formation of a carbon-carbon double bond between the formerly carboxyl-bearing carbons.

The mechanism of this reaction is believed to proceed through different pathways depending on the substrate's geometry and the reaction conditions. For substrates where the two carboxyl groups can adopt a syn-periplanar conformation, a concerted mechanism is proposed. In this pathway, a cyclic lead(IV) intermediate is formed, which then fragments in a single step, releasing two molecules of CO₂, lead(II) acetate, and acetic acid, while forming the new alkene.

For substrates where a cyclic intermediate is sterically inaccessible, such as in rigid trans-dicarboxylic acids, a stepwise radical mechanism is more likely. This involves the homolytic cleavage of the O-Pb bond to form a carboxyl radical, which then loses CO₂ to generate an alkyl radical. A second, similar fragmentation event at the adjacent carboxyl group, followed by the combination of the two radical centers, yields the final alkene product. The reaction is typically conducted in a non-polar solvent like boiling benzene, and the presence of oxygen can sometimes improve yields, particularly for substrates lacking nearby double bonds. ucsb.edu

Table 1: Examples of Bisdecarboxylation of 1,2-Dicarboxylic Acids with this compound

Starting Dicarboxylic AcidProductSolvent
cis-Cyclohexane-1,2-dicarboxylic acidCyclohexeneBenzene
meso-2,3-Diphenylsuccinic acidtrans-StilbenePyridine/Benzene
Bicyclo[2.2.1]heptane-2,3-exo-dicarboxylic acidBicyclo[2.2.1]hept-2-eneBenzene

Decarboxylation of Malonic Acid Derivatives

Compounds containing geminal carboxyl groups, such as malonic acid derivatives, undergo oxidative decarboxylation when treated with this compound. wikipedia.orgacs.org This reaction does not produce an alkene but instead leads to the formation of a gem-diacetate. The proposed mechanism involves the initial formation of a lead(IV) dicarboxylate intermediate. Subsequent decarboxylation generates an α-acetoxy-lead carboxylate, which then undergoes a second decarboxylation and acetoxy group transfer to form the gem-diacetate product. These gem-diacetates are synthetically useful intermediates as they can be easily hydrolyzed under acidic or basic conditions to yield the corresponding ketone. wikipedia.org This two-step sequence provides an effective method for converting a dicarboxylic acid into a carbonyl group.

Acetoxylation Reactions

This compound is a primary reagent for the introduction of an acetoxy (-OAc) group onto a carbon atom through the oxidation of a C-H bond. These reactions are particularly effective at activated positions, such as those adjacent to aromatic rings, double bonds, or heteroatoms.

Acetoxylation of Activated Carbon-Hydrogen Bonds (e.g., Benzylic, Allylic, Alpha-Oxygen Ether)

This compound can effect the direct acetoxylation of C-H bonds that are activated by adjacent functional groups. This includes benzylic, allylic, and α-ether positions. wikipedia.orgchemeurope.com

Benzylic Acetoxylation: The reaction of toluene (B28343) with this compound yields benzyl acetate. rsc.org The mechanism can proceed through either an ionic or a free-radical pathway. The ionic pathway may involve an initial electrophilic attack by LTA on the aromatic ring, followed by proton loss and rearrangement, while the radical pathway involves hydrogen abstraction from the methyl group to form a benzyl radical, which is then trapped by an acetoxy radical or oxidized to a benzyl cation followed by reaction with an acetate anion.

Allylic Acetoxylation: Alkenes with allylic hydrogens can be oxidized to allylic acetates. For example, the oxidation of cholesteryl acetate with LTA results in acetoxylation at the C-7 position. slideshare.net These reactions are often non-stereospecific and can yield mixtures of epimeric products, suggesting the involvement of a symmetrical allylic radical or cation intermediate. slideshare.net

Alpha-Oxygen Ether Acetoxylation: Ethers can be acetoxylated on the carbon atom adjacent to the oxygen. A classic example is the conversion of 1,4-dioxane (B91453) to 2-acetoxy-1,4-dioxane. chemeurope.com This reactivity is attributed to the stabilization of the radical or cationic intermediate by the adjacent oxygen atom.

The reaction pathway (ionic vs. radical) can often be influenced by reaction conditions such as temperature, solvent, and the presence of initiators or inhibitors.

Acetoxylation of Enolizable Ketones

Ketones that possess an α-hydrogen can be acetoxylated at that position by this compound. wikipedia.org The reaction proceeds through the enol or enolate form of the ketone. The enol acts as a nucleophile, attacking the electrophilic lead(IV) center to form an organolead intermediate. This intermediate then collapses, with the transfer of an acetoxy group to the α-carbon and the reduction of lead(IV) to lead(II), yielding an α-acetoxy ketone. rsc.orgorganicchemistrydata.org For example, cyclohexanone (B45756) is converted to 2-acetoxycyclohexanone. rsc.org The reaction rate can often be enhanced by the addition of a Lewis acid catalyst like boron trifluoride (BF₃), which facilitates the enolization of the ketone. nih.gov

Table 2: Acetoxylation of Enolizable Ketones

KetoneProductConditions
Cyclohexanone2-AcetoxycyclohexanoneLTA, Benzene
Acetophenoneα-AcetoxyacetophenoneLTA, BF₃
Ethyl methyl ketone3-Acetoxy-2-butanoneLTA, Acetic Acid

Regioselectivity and Electrophilic Considerations in Aromatic Acetoxylation

The direct acetoxylation of aromatic rings by this compound is a complex transformation that does not always follow the predictable patterns of classical electrophilic aromatic substitution (EAS). While LTA can act as an electrophile, its reactions with aromatic compounds can lead to different products, including acetoxylated derivatives and organolead compounds (aryl-lead triacetates). wikipedia.orgresearchgate.net

The reaction can proceed via two competing pathways: nuclear acetoxylation and plumbylation (the formation of an Ar-Pb(OAc)₃ bond). researchgate.net Studies on the reaction of LTA with dimethoxybenzenes have shown that the isomer most reactive towards plumbylation (an SE2 mechanism) is the least reactive towards acetoxylation. researchgate.net This suggests that direct acetoxylation may not be a simple EAS reaction. Instead, proposed mechanisms for acetoxylation involve the removal of either one or two electrons from the aromatic ring, leading to a radical cation or a dication, which is then trapped by an acetate ion. researchgate.net The regioselectivity is therefore governed by the stability of these charged intermediates rather than the directing effects of substituents typically observed in EAS. juniperpublishers.com For instance, anisole reacts with this compound to form p-methoxyphenyllead triacetate, demonstrating the favorability of plumbylation with activated arenes. wikipedia.org

Alkylation and Methylation Reactions

While this compound is primarily known as an oxidizing and acetoxylating agent, it is occasionally cited in the context of methylation and alkylation reactions. researchgate.net However, its role in these transformations is generally indirect and not as a direct source of alkyl or methyl groups.

The term "nuclear methylation" has been used in some reviews, but specific, general methodologies for the direct methylation of substrates using LTA as the methyl source are not well-documented. researchgate.net Instead, the involvement of LTA in C-C bond formation often occurs through multi-step sequences.

One pathway involves the generation of alkyl radicals via the oxidative decarboxylation of carboxylic acids. For example, the solvent-free reaction of carboxylic acids with LTA can produce alkyl radicals that are capable of alkylating protonated N-heteroaromatic compounds like quinoline.

Another strategy involves the initial formation of an organolead compound. As mentioned previously, activated arenes can react with LTA to form aryllead triacetates. wikipedia.org These stable organometallic intermediates can then undergo C-C bond formation by reacting with a carbon nucleophile. For instance, p-methoxyphenyllead triacetate can react with the phenol mesitol, resulting in the alkylation of the mesitol exclusively at the ortho position. chemeurope.com This reaction is believed to proceed through a diorganolead intermediate followed by a rearrangement akin to a Claisen rearrangement, rather than a free radical mechanism. chemeurope.com In these cases, LTA serves to activate the aromatic ring by forming an organolead species, which is then susceptible to alkylation by a suitable nucleophile.

Nuclear Methylation Processes

This compound has been shown to effect the C-methylation of phenolic compounds, a reaction of significant interest for the synthesis of substituted aromatic structures. While the direct methylation of aromatic rings is a challenging transformation, this compound provides a pathway for this, particularly with electron-rich aromatic systems such as phenols. The process is believed to proceed through an oxidative mechanism.

The reaction of phenols with this compound can lead to the formation of various products, including those arising from nuclear methylation. The precise mechanism is not fully elucidated but is thought to involve the generation of a methyl radical. This can occur through the thermal decomposition of this compound, which can produce acetoxy and methyl radicals. The highly reactive methyl radical can then attack the electron-rich aromatic ring of the phenol. The regioselectivity of this methylation is influenced by the substitution pattern of the phenol, with the reaction often favoring the ortho and para positions due to the directing effect of the hydroxyl group.

Research into the oxidation of methylphenols with this compound has provided insights into these complex reactions. For instance, the oxidation of various methyl-substituted phenols has been studied to understand the competitive pathways of oxidation and substitution. rsc.org

Alkylation with Analogous Quadrivalent Lead Salts

The utility of quadrivalent lead salts in alkylation reactions extends beyond this compound to analogous compounds where the acetate groups are replaced by other carboxylates. While this compound is the most common reagent of this class, the synthesis of other lead(IV) carboxylates has been explored, potentially allowing for the transfer of different alkyl groups.

The synthesis of various organotin(IV) carboxylates has been extensively reviewed, and similar principles can be applied to the synthesis of their lead counterparts. researchgate.net The preparation of alkyllead(IV) carboxylates can be challenging due to their inherent instability compared to the corresponding aryl derivatives. There have been limited studies on the use of lead(IV) compounds other than this compound as starting materials for the preparation of organolead compounds. acs.org

The reactivity of these analogous quadrivalent lead salts in alkylation reactions is an area of ongoing research. The mechanism of alkyl group transfer would likely be similar to that proposed for methylation with this compound, involving the generation of an alkyl radical from the decomposition of the lead(IV) carboxylate. The nature of the carboxylate ligand could influence the rate of decomposition and the selectivity of the alkylation process.

Reactions Involving Carbon-Carbon Multiple Bonds

This compound is a versatile reagent for the oxidation of compounds containing carbon-carbon multiple bonds, leading to a variety of synthetically useful transformations. These reactions typically involve the addition of acetoxy groups or the induction of cyclization reactions.

Additions to Alkenes

This compound reacts with alkenes to afford a range of products depending on the reaction conditions and the structure of the alkene. The primary transformations include the formation of γ-lactones, diacetoxylation, and in some cases, the addition of methyl acetate.

The oxidation of certain unsaturated carboxylic acids with this compound provides a direct route to γ-lactones. wikipedia.org This transformation is particularly effective for olefinic acids where the double bond is appropriately positioned for intramolecular cyclization. The reaction is believed to proceed through a free-radical mechanism. The initial step involves the formation of a lead(IV) carboxylate intermediate, which then undergoes homolytic cleavage to generate a carboxyl radical. This radical can then add to the intramolecular double bond, leading to a cyclized radical intermediate that is subsequently oxidized and trapped to form the lactone. juniperpublishers.comslideshare.netjuniperpublishers.com

The decarboxylation of tertiary carboxylic acids with this compound can also yield lactones in addition to alkenes and acetates. juniperpublishers.com For example, the oxidation of O-methylpodocarpic acid with this compound yields a lactone product alongside other oxidation products. juniperpublishers.com

Table 1: Formation of γ-Lactones from Unsaturated Carboxylic Acids with this compound

SubstrateProductReaction ConditionsYield (%)Reference
O-methylpodocarpic acidCorresponding lactoneLTA, heatingNot specified juniperpublishers.com
Acid derived from a cyclic etherCorresponding lactoneLTA, pyridine, DMFNot specified juniperpublishers.com
Keto acid from a cyclic etherFused lactoneLTA, Cu(II) acetate, heatingNot specified juniperpublishers.comjuniperpublishers.com

This compound can effect the diacetoxylation of alkenes, adding two acetate groups across the double bond. This reaction provides a method for the synthesis of 1,2-diacetates, which are valuable synthetic intermediates. The mechanism and product distribution of this reaction are highly dependent on the reaction conditions.

The oxidation of styrene (B11656) with this compound has been shown to produce 1-phenyl-1,2-ethanediol (B126754) diacetate (PhCH(OAc)CH₂OAc) among other products. rsc.org The formation of this diacetate is thought to occur through both homolytic and heterolytic pathways. The stereochemistry of the diacetoxylation of β-methylstyrenes has also been investigated, with the reaction proceeding through an acetoxonium ion intermediate in the heterolytic pathway. rsc.org

In the case of 1,2-diols, this compound is well-known to induce oxidative cleavage of the carbon-carbon bond. slideshare.netchemtube3d.comscribd.comyoutube.com This reaction proceeds through a cyclic intermediate, and cis-diols generally react faster than trans-diols. juniperpublishers.com

Table 2: Diacetoxylation of Alkenes with this compound

AlkeneProductReaction ConditionsYield (%)Reference
Styrene1-Phenyl-1,2-ethanediol diacetateLTA, various conditionsVariable rsc.org
α-MethylstyreneCorresponding diacetateLTANot specified rsc.org
cis-β-MethylstyreneCorresponding diacetateLTANot specified rsc.org
trans-β-MethylstyreneCorresponding diacetateLTANot specified rsc.org

While less common than diacetoxylation, there are instances of this compound mediating the addition of a methyl and an acetate group across a carbon-carbon multiple bond. The oxidation of styrene with this compound can yield 1-phenyl-1-acetoxyethane (PhCH(OAc)Et), which formally corresponds to the addition of methyl acetate. rsc.org The formation of this product is favored under conditions that promote a radical-chain reaction. The mechanism likely involves the generation of methyl radicals from the decomposition of this compound, which then add to the alkene.

Reactions with Dienes (1,2- and 1,4-Addition)

The reaction of this compound with conjugated dienes can proceed via electrophilic addition, resulting in both 1,2- and 1,4-addition products. This reactivity is analogous to the addition of other electrophiles, such as hydrogen halides, to conjugated dienes. The initial step involves the electrophilic attack of a lead species on one of the double bonds of the diene. This generates a resonance-stabilized allylic carbocation intermediate. libretexts.org

The distribution of the 1,2- and 1,4-addition products is often dependent on the reaction conditions, particularly temperature. This phenomenon is governed by the principles of kinetic and thermodynamic control. masterorganicchemistry.comtransformationtutoring.com

Kinetic Control : At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. masterorganicchemistry.comtransformationtutoring.com The 1,2-addition product often forms more rapidly because the nucleophile (an acetate group from the this compound) attacks the carbon atom of the allylic carbocation that is closest to the initial point of electrophilic attack and bears a greater degree of positive charge. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control : At higher temperatures, the reaction is under thermodynamic control. masterorganicchemistry.comtransformationtutoring.com Under these conditions, an equilibrium can be established between the 1,2- and 1,4-addition products. The more stable product will be the major isomer. The 1,4-addition product is frequently the more thermodynamically stable isomer because it often results in a more substituted, and thus more stable, double bond. masterorganicchemistry.com

The general mechanism for these addition reactions can be summarized in the following table:

StepDescriptionIntermediate/Product
1Electrophilic attack by a lead species on the diene.Resonance-stabilized allylic carbocation
2aNucleophilic attack by an acetate group at the C2 position.1,2-addition product
2bNucleophilic attack by an acetate group at the C4 position.1,4-addition product

Intermolecular Reactions with Olefins and Heteroatom Nucleophiles (e.g., Hydrogen Fluoride)

While this compound is a versatile oxidizing agent, its application in intermolecular reactions with simple olefins in the presence of external heteroatom nucleophiles like hydrogen fluoride (B91410) is not as extensively documented as other transformations. However, the electrophilic nature of intermediates generated from this compound suggests the possibility of such reactions. In principle, the reaction would involve the initial acetoxylation of the olefin by this compound to form a carbocationic intermediate. This intermediate could then be trapped by a heteroatom nucleophile.

Reactions with Organoboron Compounds

This compound reacts with organoboron compounds, particularly arylboronic acids, in a transmetalation reaction. This process serves as a convenient method for the synthesis of organolead compounds, which are valuable reagents in organic synthesis.

Boron-Lead Exchange Reactions

Arylboronic acids undergo a rapid boron-lead exchange reaction when treated with this compound. rsc.orgrsc.org This reaction involves the transfer of the aryl group from the boron atom to the lead atom, with the concurrent displacement of an acetate group from the this compound. The efficiency of this exchange can be significantly enhanced by the presence of a catalytic amount of mercury(II) acetate. rsc.orgrsc.org Without the catalyst, the reaction may yield a mixture of products, including diaryl-lead diacetates. rsc.org

The general representation of the boron-lead exchange is as follows:

ArB(OH)₂ + Pb(OAc)₄ → ArPb(OAc)₃ + B(OH)₂(OAc)

Generation of Aryl-Lead Triacetates as Electrophilic C-Arylating Reagents

The boron-lead exchange reaction described above is a highly effective method for the in situ generation of aryl-lead triacetates. rsc.orgrsc.org These aryl-lead triacetates are powerful electrophilic C-arylating reagents. rsc.orgrsc.org They can be used to introduce aryl groups onto a variety of carbon nucleophiles. rsc.org This methodology offers an advantage over other synthetic routes to aryl-lead triacetates as it is often simpler and more economical in terms of aryl group transfer. rsc.org

The utility of this approach has been demonstrated in the arylation of β-dicarbonyl compounds, such as ethyl 2-oxocyclopentanecarboxylate, in the presence of pyridine. rsc.org The aryl-lead triacetate, generated in situ from the corresponding arylboronic acid and this compound, reacts with the enolate of the β-dicarbonyl compound to afford the C-arylated product. rsc.org This reaction has been applied in the synthesis of complex natural products, highlighting its significance in constructing quaternary carbon centers. rsc.org

The following table summarizes the key aspects of this transformation:

ReactantsCatalystIntermediateProductApplication
Arylboronic acid, this compoundMercury(II) acetateAryl-lead triacetateC-arylated compoundSynthesis of complex molecules, formation of quaternary carbon centers

Applications of Lead Tetraacetate in Complex Organic Synthesis

Natural Product and Pharmaceutical Synthesis

LTA plays a significant role in the synthesis of natural products and pharmaceutical compounds through targeted oxidative processes. juniperpublishers.comjuniperpublishers.com

Construction of Specific Scaffolds and Intermediates (e.g., Beta-Lactam Rings, Terpenoid Compounds, Escitalopram)

Lead tetraacetate is employed in the synthesis of important structural motifs and intermediates. In the context of beta-lactam antibiotics, LTA has been utilized in the oxidative opening of diols to afford key intermediates. nih.govresearchgate.net For instance, in one synthetic route to a crucial intermediate for penems and carbapenems, this compound oxidation was used following debenzylation to yield a cis-beta-lactam stereoisomer. nih.govresearchgate.net

Oxidative decarboxylation of carboxylic acids mediated by LTA is a frequently used method in the synthesis of terpenoid compounds. juniperpublishers.comjuniperpublishers.com This reaction's outcome can vary depending on reaction conditions, coreagents, and the structure of the starting carboxylic acid, potentially yielding products such as acetate (B1210297) esters, alkanes, alkenes, and alkyl halides. juniperpublishers.comjuniperpublishers.com Examples include the use of LTA in the synthesis of Callitrisic acid and the sesquiterpene (±) frullanalide. juniperpublishers.comresearchgate.net LTA oxidation of o-isopropylphenol has also been explored in the synthesis of units found in celastroidin terpenes. researchgate.net

This compound oxidation has been applied in the synthesis of escitalopram, a selective serotonin-reuptake inhibitor. researchgate.netrhhz.net Specifically, LTA oxidation of N-aroylhydrazones of salicylaldehydes can yield o-aroylbenzaldehydes, which serve as key intermediates in the synthesis of substituted 1,3-dihydroisobenzofurans, a structural feature present in escitalopram. researchgate.netrhhz.net This method provides an efficient route to these intermediates and can be adapted for the synthesis of escitalopram. researchgate.netrhhz.net

Synthesis of Complex Polyunsaturated Fatty Acid Derivatives

This compound is involved in the synthesis of complex polyunsaturated fatty acid derivatives. For example, an alcohol intermediate obtained from the reaction of a trans-diol with LTA and subsequent reduction has been utilized in the synthesis of mixed-acid phospholipids (B1166683) polyunsaturated fatty acids. juniperpublishers.com Additionally, oxidative cleavage of highly unsaturated fatty acids using oxidizing agents like this compound can provide hydroxy groups and terminal carboxylic acids, which can then be cyclized to synthesize lactones. google.com

Carbohydrate Chemistry

LTA is a valuable tool in carbohydrate chemistry, particularly for the selective manipulation and degradation of sugar structures. juniperpublishers.comjuniperpublishers.com

Selective Oxidation of Glycol Units within Sugar Structures

The cleavage of 1,2-diols by LTA is widely applied for the oxidation of carbohydrates and sugars. juniperpublishers.comjuniperpublishers.com This reaction typically proceeds via a cyclic intermediate. juniperpublishers.comjuniperpublishers.com The reactivity of individual glycol units within a sugar molecule can differ, making LTA a useful reagent for selective oxidation. juniperpublishers.comjuniperpublishers.com For instance, the cleavage of cis-diols generally occurs more readily than that of trans-diols due to the ease of cyclic intermediate formation. juniperpublishers.comjuniperpublishers.com In some oligosaccharides, 2,3-trans glycol groups of central residues linked by 1,4-glycosidic bonds may exhibit resistance to LTA oxidation, suggesting a conformational influence on the reaction. researchgate.netcdnsciencepub.com However, trans-1,2-diols that react slowly in acetic acid can be cleaved more readily in the presence of pyridine (B92270). researchgate.net

Oxidation of neutral polysaccharides with LTA in dimethyl sulfoxide (B87167) with added acetic acid proceeds faster than periodate (B1199274) oxidation in aqueous solution and consumes the same amount of oxidant. researchgate.netcdnsciencepub.com The oxidation follows the typical glycol-cleavage pattern, yielding products with free aldehyde groups. researchgate.netcdnsciencepub.com The presence of potassium acetate can inhibit the oxidation of specific glycol groups, such as the C-3, C-4 glycol units in dextran. researchgate.netcdnsciencepub.com

Structural Elucidation and Degradation Studies of Monosaccharides and Disaccharides

LTA oxidation is a helpful tool for structural determination and degradation studies in carbohydrate chemistry. juniperpublishers.comjuniperpublishers.com By selectively cleaving glycol units, LTA can provide information about the arrangement of hydroxyl groups in monosaccharides and disaccharides. juniperpublishers.comjuniperpublishers.comcapes.gov.br The amount of oxidant consumed and the identification of the resulting products can aid in elucidating the structure of the carbohydrate. scribd.com While periodate oxidation is also commonly used for glycol cleavage, LTA's solubility in organic solvents makes it suitable for a wider range of carbohydrates and derivatives, providing complementary information. researchgate.net

Stepwise Degradation for Oligosaccharide Synthesis

This compound oxidation can constitute a stepwise degradation process for oligosaccharides, particularly those where certain central sugar residues are resistant to oxidation. researchgate.netcdnsciencepub.com This selective degradation can be a key step in the projected synthesis of complex carbohydrates. annualreviews.orggoogle.com The resistance of certain glycol groups to LTA oxidation, often due to conformational factors influenced by glycosidic linkages, allows for controlled fragmentation of the oligosaccharide chain. researchgate.netcdnsciencepub.com

Heterocyclic Compound Synthesis

This compound plays a significant role in the construction of various heterocyclic ring systems, which are prevalent in natural products and pharmaceuticals.

Formation of Cyclic Ethers (e.g., Tetrahydrofurans)

This compound can be used for the formation of cyclic ethers, particularly tetrahydrofurans. Treatment of saturated alcohols with LTA in hot benzene (B151609) can result in cyclization at the 4-carbon position, leading to tetrahydrofurans, often alongside smaller yields of tetrahydropyrans nbu.ac.in. This reaction is proposed to proceed via an alkoxy lead acetate intermediate, which can decompose either thermally or photolytically nbu.ac.in. The cleavage of 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate, a related oxidant, has also been shown to yield tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives with high yield and stereoselectivity organic-chemistry.org.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxadiazolines, Triazoles, Pyrazoles, Indazoles, Dibenzazepinones)

LTA is a key reagent in the synthesis of a variety of nitrogen-containing heterocycles, often through its reactions with hydrazones. The oxidation of hydrazones with this compound has been extensively studied and utilized for the synthesis of compounds such as oxadiazolines, triazoles, pyrazoles, indazoles, and dibenzazepinones researchgate.netresearchgate.net.

A notable application is the synthesis of 6-substituted 11H-dibenz[b,e]azepin-11-ones via the oxidative cyclization of 2-amino-2'-hydroxybenzophenone N-acylhydrazones. researchgate.net. This process is thought to involve the formation of a 2-acyl-2'-aminobenzophenone intermediate researchgate.net.

Furthermore, a synthetically useful rearrangement occurs during the LTA oxidation of N-acylhydrazones of o-hydroxyaryl ketones, leading to the high-yield synthesis of various substituted benzenes and aldehydes, including 1,2-diacylbenzenes and o-acylbenzaldehydes researchgate.netresearchgate.net. This rearrangement involves the transformation of a phenolic hydroxyl group into an acyl group researchgate.net.

The reaction of arylhydrazones of 2-(alkenyloxy)benzaldehydes with Pb(OAc)₄ can lead to intramolecular 1,3-dipolar cycloadducts, specifically 3-substituted 2-aryl-2,3,3a,4-tetrahydro researchgate.netbenzopyrano[4,3-c]pyrazoles, via nitrilimine intermediates capes.gov.br. In the presence of excess LTA, these cycloadducts can be dehydrogenated to the corresponding dihydro compounds capes.gov.br.

Intramolecular 1,3-Dipolar Cycloadditions

This compound can be used to generate 1,3-dipoles, such as nitrilimines, which can then undergo intramolecular cycloaddition reactions to form heterocyclic rings capes.gov.brresearchgate.net. For instance, the reaction of arylhydrazones with LTA can generate nitrilimines that undergo intramolecular cycloaddition with appropriately positioned alkenyl groups, leading to the formation of polycyclic pyrazoles capes.gov.br. Nitrile oxides, another class of 1,3-dipoles, can also be generated by the oxidative dehydrogenation of aldoximes using oxidants like this compound ijpcbs.comtandfonline.com. These nitrile oxides are valuable intermediates for the synthesis of five-membered heterocycles like isoxazoles and isoxazolines through 1,3-dipolar cycloaddition reactions ijpcbs.com.

Construction of Fused and Bridged Ring Systems

This compound is involved in transformations that lead to the construction of fused and bridged ring systems. While the search results provide examples of fused-to-bridged ring system interchanges mediated by LTA clockss.orgpsu.edu, and the synthesis of bridged ring systems through other methods acs.orgchemistryviews.org, the direct construction of such systems specifically using LTA as the primary reagent for ring formation in the context of fused or bridged structures is less explicitly detailed in the provided snippets beyond the rearrangements and cyclizations already mentioned. However, LTA-mediated oxidative cleavage reactions can initiate cascades that result in complex polycyclic structures psu.eduresearchgate.net. For example, the oxidative cleavage of octalin-diols with LTA can lead to different oxygen heterocycles and polycyclic acetals depending on the substitution pattern researchgate.net. A fused-to-bridged ring system interchange has been observed in the LTA-mediated domino reactions on carvone-derived bicyclic unsaturated diols psu.edu.

Stereoselective Transformations

This compound can be employed in reactions that exhibit stereocontrol, leading to the preferential formation of specific stereoisomers.

Diastereoselective Aziridination of Enones

This compound is used in the diastereoselective aziridination of enones, particularly those incorporating chiral auxiliaries scilit.comacs.orgresearchgate.netresearchgate.netmdpi.com. This transformation typically involves the reaction of enones with N-aminophthalimide in the presence of LTA, which acts as an oxidant to generate a nitrene species or a related intermediate acs.orgresearchgate.netresearchgate.netmdpi.com.

Studies have shown that using chiral camphor-based auxiliaries on N- and O-enones can lead to the formation of N-phthalimidoaziridines with high diastereoselectivity (up to >95:5 dr and 98% de) and good chemical yields acs.orgresearchgate.net. The choice of chiral auxiliary significantly influences the level of diastereoselectivity researchgate.netresearchgate.net. For instance, O-enones derived from 10,10-diphenyl-2,10-camphanediol have shown high diastereoselectivities researchgate.net. The absolute configuration of the newly formed stereogenic center(s) can be established by techniques such as X-ray crystallography researchgate.net. This method provides an efficient route to access chiral aziridines, which are valuable building blocks in organic synthesis researchgate.netmdpi.com.

Table 1: Selected Heterocyclic Compounds Synthesized Using this compound

Compound ClassExamplesRelevant Section
Cyclic EthersTetrahydrofurans, Tetrahydropyrans4.3.1
Nitrogen HeterocyclesOxadiazolines, Triazoles, Pyrazoles, Indazoles, Dibenzazepinones4.3.2
Polycyclic PyrazolesTetrahydro researchgate.netbenzopyrano[4,3-c]pyrazoles4.3.2, 4.3.3
AziridinesN-phthalimidoaziridines4.4.1

Table 2: Diastereoselectivity in Aziridination of Chiral Enones

Chiral Auxiliary SourceSubstrate TypeDiastereoselectivity (dr or de)Yield (%)Reference
Chiral Camphor N-EnoylpyrazolidinonesEnonesUp to >95:5 dr86-95 acs.org
Camphor-based Chiral Auxiliaries A–DN- and O-enonesUp to 98% deUp to 95 researchgate.net
10,10-diphenyl-2,10-camphanediol derived O-enonesO-enonesHigh diastereoselectivity- researchgate.net

Utilization in Chiral Molecule Synthesis (e.g., via Sharpless Epoxidation Integration)

This compound (Pb(OAc)₄), often abbreviated as LTA, is a versatile oxidizing agent widely employed in organic synthesis for various transformations, including the cleavage of 1,2-diols, oxidative decarboxylation, and acetoxylation researchgate.neteasychem.org. Its application extends to the synthesis of chiral molecules, where its oxidative properties can be harnessed to introduce or manipulate stereocenters.

One significant application of LTA in chiral synthesis involves the oxidative cleavage of vicinal diols, a reaction known as the Criegee oxidation researchgate.netnih.govmpg.de. This reaction cleaves the carbon-carbon bond in 1,2-diols, yielding carbonyl compounds (aldehydes or ketones) researchgate.netnih.gov. The stereochemistry of the diol substrate can influence the reaction rate, with cis-diols often reacting more readily via a cyclic intermediate compared to trans-diols researchgate.netnih.govmpg.de. When applied to chiral diols, this cleavage can lead to the formation of chiral carbonyl products, thus serving as a method for stereochemical transformation or degradation in complex molecule synthesis.

A notable integration of LTA in chiral synthesis is its use in the cleavage of 2,3-epoxy alcohols nih.govfishersci.dk. Chiral 2,3-epoxy alcohols are readily accessible with high enantioselectivity through the Sharpless epoxidation of allylic alcohols. The subsequent LTA-mediated oxidative ring-opening and cleavage of these epoxy alcohols furnish α-acetoxy carbonyl compounds nih.govfishersci.dk. This sequence allows for the conversion of the chirality established in the Sharpless epoxidation into a different functional group context, providing a route to enantiomerically enriched α-acetoxy aldehydes or ketones fishersci.dk. The reaction proceeds with complete regio- and stereoselectivity, facilitating the enantioselective synthesis of these valuable chiral building blocks from readily available allyl alcohols fishersci.dk.

Beyond the cleavage of diols and epoxy alcohols, LTA has been utilized in other asymmetric synthetic strategies. For instance, LTA-mediated oxidative cleavage and acetylation have been key steps in the asymmetric synthesis of apio and homologated apio pyrimidine (B1678525) nucleosides starting from D-ribose and D-mannose derivatives. This methodology demonstrates the utility of LTA in complex molecule synthesis involving carbohydrate scaffolds, where precise control over stereochemistry is crucial.

Furthermore, LTA has been employed in the asymmetric synthesis of α-aminophosphonic acid derivatives via transformations such as the Hoffmann rearrangement. Oxidative cleavage of chiral phenylglycinol derived secondary amines using LTA has also been shown to yield enantiomerically enriched primary disubstituted methylamines without racemization, highlighting its utility in the synthesis of chiral amines.

Mechanistic Investigations and Theoretical Insights into Lead Tetraacetate Reactions

Elucidation of Homolytic and Heterolytic Pathways in Oxidations

The balance between homolytic and heterolytic pathways in lead tetraacetate oxidations is delicate and depends heavily on the nature of the substrate and the reaction environment. For instance, the oxidation of alcohols with Pb(OAc)₄ can proceed through both mechanisms. Studies on tertiary alcohols have shown that t-butyl alcohols primarily react via a heterolytic mechanism involving the departure of a t-butyl carbonium ion from an alkoxy-lead(IV) intermediate. rsc.org In contrast, benzyl (B1604629) alcohols tend to react predominantly through a homolytic mechanism, generating benzyl radicals. rsc.org For secondary alcohols, both heterolytic and homolytic fragmentations can compete with simple oxidation to the corresponding ketone. rsc.org

In the oxidative decarboxylation of carboxylic acids, evidence suggests that both carbonium ion and non-carbonium ion pathways are involved, with the latter potentially proceeding through organolead intermediates. rsc.org The presence of copper salts can influence the product distribution in these reactions, indicating the involvement of radical intermediates that can be intercepted by copper species. publish.csiro.au

Solvent polarity plays a significant role in directing the mechanism. For example, the oxidative rearrangement of triarylmethanols with this compound shows a preference for an ionic mechanism in acetonitrile (B52724) and acetic acid, while a free-radical chain mechanism is favored in benzene (B151609). rsc.org This highlights how the solvent can stabilize different transition states or intermediates, thereby influencing the dominant pathway.

Characterization and Role of Reactive Intermediates

This compound reactions involve a variety of reactive intermediates, including carbon-centered radicals, carbonium ions, organolead species, acetoxy radicals, and in some cases, carbene intermediates. The nature and fate of these intermediates dictate the final product distribution.

Carbon-Centered Radicals

Carbon-centered radicals are frequently implicated in the homolytic pathways of this compound reactions, particularly in oxidative decarboxylation and cyclization reactions. publish.csiro.aujuniperpublishers.comresearchgate.netlibretexts.org For instance, the oxidative decarboxylation of carboxylic acids can generate alkyl radicals. publish.csiro.auresearchgate.netsci-hub.st These radicals can undergo various transformations, such as fragmentation, rearrangement, or reaction with other species present in the reaction mixture. publish.csiro.au In the presence of copper salts, tertiary radicals formed from decarboxylation can react rapidly with Cu(II) species, leading to organocopper intermediates that subsequently yield alkenes or acetates. publish.csiro.au EPR spectroscopy has been used to identify alkoxyl and secondary carbon-centered radicals generated during the oxidation of alcohols with Pb(OAc)₄. researchgate.net

Carbonium Ions

Carbonium ions (carbocations) are key intermediates in the heterolytic pathways of this compound reactions. rsc.orgrsc.orgacs.orgrsc.orgacs.orgpsgcas.ac.inresearchgate.net They can be formed through the heterolytic cleavage of C-Pb bonds in organolead intermediates or by the oxidation of carbon-centered radicals. publish.csiro.aupsgcas.ac.in In the oxidation of alcohols, the departure of a carbonium ion from an alkoxy-lead(IV) derivative has been proposed for tertiary alcohols reacting via a heterolytic mechanism. rsc.org Oxidative decarboxylation of carboxylic acids can also generate carbonium ions, which can lead to the formation of esters and other products. rsc.orgsci-hub.stresearchgate.net The stereochemistry of products formed from cyclohexyl cations generated by this compound oxidative decarboxylation suggests that these intermediates can behave as relatively free carbonium ions, where the stereochemistry of the leaving group has little influence. acs.org

Organolead Species

Organolead species, compounds containing a carbon-lead bond, can act as intermediates in this compound chemistry, although they are often less stable than the parent Pb(OAc)₄. wikipedia.org While Pb(OAc)₄ itself is an inorganic lead(IV) reagent, it can be used to synthesize organolead compounds through processes like transmetallation. wikipedia.org In some reaction mechanisms, transient organolead(IV) intermediates are proposed, which can then undergo homolytic or heterolytic cleavage to generate radicals or carbocations. rsc.orgpublish.csiro.au For example, in the oxidative decarboxylation of carboxylic acids, the initial reaction involves the formation of lead(IV) carboxylate species through ligand exchange. sci-hub.st These intermediates can then fragment via different pathways. rsc.orgpublish.csiro.ausci-hub.st Theoretical studies have also investigated the formation and transformation of intermediates in Pb(OAc)₄ mediated reactions, providing insights into the energy barriers and stabilities of proposed organolead species. nih.gov

Acetoxy Radicals and Related Species

The acetoxy radical (AcO•) is a highly reactive species that can be generated from the homolytic cleavage of this compound. sci-hub.stniscpr.res.in While often short-lived due to rapid decarboxylation to form a methyl radical and carbon dioxide, the acetoxy radical or related oxygen radicals can play a role in initiating radical chain reactions or participating in hydrogen abstraction processes. libretexts.orgniscpr.res.in Evidence suggests that the thermal homolytic deacetoxylation of this compound can yield an acetoxy radical and a lead(III) acetate (B1210297) species. niscpr.res.in Although the acetoxy radical may quickly decarboxylate, the lead(III) species can be sufficiently long-lived to interact with substrates like olefins. niscpr.res.in Oxygen radicals derived from alkoxy-lead intermediates have also been proposed as key intermediates in certain cyclization reactions induced by this compound. libretexts.orgpsgcas.ac.in

Carbene Intermediates

While less common than radical or ionic intermediates in typical this compound oxidations of simple functional groups, carbene intermediates have been postulated in specific reactions, particularly those involving the oxidation of hydrazones or related nitrogen-containing compounds. researchgate.net The reaction of N-unsubstituted hydrazones of ketones and aldehydes with this compound can yield diazo compounds as primary products, which are known precursors to carbenes. researchgate.net Mechanisms involving the intermediate generation of carbenes have been proposed to rationalize the formation of certain products in the oxidation of hydrazones. researchgate.net The chemistry of carbenes, highly reactive neutral species with a divalent carbon atom, is a distinct area, and their generation from diazo compounds via this compound oxidation provides a route to explore their reactivity. egyankosh.ac.innih.gov

Electron Transfer Processes

Electron transfer plays a significant role in many reactions mediated by this compound. The high oxidation state of lead(IV) makes it a potent oxidant capable of accepting electrons from various substrates. These processes can broadly be categorized into single electron transfer (SET) and two-electron oxidation phenomena.

Single Electron Transfer (SET) Mechanisms

Single electron transfer mechanisms involving this compound typically lead to the formation of radical intermediates. In the oxidative decarboxylation of carboxylic acids, for instance, evidence supports a homolytic mechanism initiated by the decomposition of a lead(IV) carboxylate intermediate. This decomposition is viewed as an electron transfer from the carboxylate anion to the lead(IV) species, generating an alkyl radical, carbon dioxide, and a lead(III) species sci-hub.st.

The general steps for a SET mechanism in oxidative decarboxylation can be depicted as follows:

Formation of Lead(IV) Carboxylate: The carboxylic acid reacts with this compound to form a lead(IV) carboxylate species, often through ligand exchange. sci-hub.st

SET and Fragmentation: A single electron is transferred from the carboxylate group to the lead(IV) center, leading to the homolytic cleavage of the C-C bond, releasing CO₂ and forming an alkyl radical and a lead(III) species. sci-hub.st RCO₂H + Pb(OAc)₄ → (RCO₂)Pb(OAc)₃ + HOAc (RCO₂)Pb(OAc)₃ → R• + CO₂ + Pb(OAc)₃

Subsequent Radical Reactions: The alkyl radical can undergo further reactions, such as hydrogen abstraction to form an alkane, coupling to form a dimer, or oxidation by a lead species (potentially Pb(III) or Pb(IV)) to form a carbocation. sci-hub.stpublish.csiro.au R• + SH → RH + S• (where SH is a hydrogen source) R• + R• → R-R R• + Pb(OAc)₃ → R⁺ + Pb(OAc)₂ + OAc⁻ (or similar oxidation by a lead species) sci-hub.stpublish.csiro.au

The formation of products like alkenes and esters in oxidative decarboxylation is often attributed to subsequent reactions of the carbocation generated by the one-electron oxidation of the alkyl radical sci-hub.st. In some reactions, such as the this compound-mediated synthesis of tetrahydrofurans from alcohols, a key step involves a SET process between a carbon radical and lead to yield a carbocation libretexts.org.

Two-Electron Oxidation Phenomena

In contrast to SET pathways, some reactions with this compound proceed via a two-electron oxidation. This typically involves the transfer of two electrons from the substrate to the lead(IV) center, resulting in the reduction of lead(IV) to lead(II) (Pb²⁺) sci-hub.st.

A classic example of a two-electron oxidation is the Criegee cleavage of 1,2-diols by this compound juniperpublishers.comnrochemistry.com. This reaction is thought to involve the formation of a cyclic lead(IV) intermediate, which then undergoes concerted decomposition via a two-electron process to yield carbonyl compounds and lead(II) acetate juniperpublishers.comnrochemistry.comyoutube.com.

The mechanism for 1,2-diol cleavage often involves:

Formation of a Cyclic Intermediate: The 1,2-diol reacts with this compound to form a cyclic five-membered lead(IV) intermediate. juniperpublishers.comnrochemistry.comyoutube.com

Two-Electron Cleavage: The cyclic intermediate undergoes a concerted breakdown, with the C-C bond of the diol being cleaved and two electrons being transferred to the lead center, resulting in the formation of two carbonyl fragments (aldehydes or ketones) and lead(II) acetate. nrochemistry.comyoutube.com

This two-electron pathway is favored for substrates that can readily form such cyclic intermediates, like cis-1,2-diols juniperpublishers.com. Formic acid decarboxylation by this compound is also suggested to proceed via a direct two-electron oxidation sci-hub.st.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry methods have become valuable tools for investigating the potential energy surfaces, transition states, and intermediates involved in reactions mediated by this compound nih.gov. These studies can provide insights into the feasibility of proposed mechanisms (both radical and polar) and help to understand the factors that influence reaction pathways and product selectivity nih.gov.

For example, computational studies have been applied to investigate the diverging behavior observed in this compound-mediated oxidative cleavage reactions of unsaturated diols in different ring systems nih.gov. Calculations performed at levels such as B3LYP/6-31G have been used to determine the thermodynamics and kinetics of proposed steps, including isomerization processes nih.gov. These calculations can reveal activation barriers and relative stabilities of intermediates and transition states, helping to rationalize experimental observations and distinguish between competing mechanistic pathways nih.gov.

Computational approaches can complement experimental studies by providing a molecular-level understanding of bond breaking and formation, charge distribution, and the influence of steric and electronic factors on the reaction course.

Spectroscopic Analysis of Reaction Intermediates and Transition States

Spectroscopic techniques play a vital role in identifying and characterizing transient intermediates formed during reactions involving this compound. Detecting and characterizing these species provides direct evidence for the proposed reaction mechanisms.

Electron Spin Resonance (ESR) spectroscopy, for instance, has been used to detect radical intermediates, such as iminoxyl radicals, formed during the this compound oxidation of oximes cdnsciencepub.com. The stability and lifetimes of these radicals can be studied using ESR, providing support for radical pathways cdnsciencepub.com.

Infrared (IR) spectroscopy can provide information about the functional groups present in intermediates and can sometimes be used to detect transient species. For example, the infrared absorption of lead(IV) carboxylates has been interpreted as suggesting their ionic nature, which is relevant to understanding the initial steps of oxidative decarboxylation sci-hub.st.

While directly observing transition states via spectroscopy is challenging, spectroscopic data on intermediates and kinetic studies can provide indirect evidence about the nature of the transition states involved. For example, the stereochemical outcome of reactions and the relative reactivity of different substrates can be correlated with theoretical predictions about transition state structures juniperpublishers.com.

The combination of spectroscopic analysis, kinetic studies, and computational chemistry provides a powerful approach to unraveling the complex mechanistic details of reactions mediated by this compound.

Catalytic and Environmental Factors in Lead Tetraacetate Chemistry

Influence of Additives and Co-Reagents

The addition of various substances can dramatically alter the reactivity and selectivity of lead tetraacetate-mediated reactions. These additives can act as catalysts, ligands, or modifiers, influencing the reaction mechanism and product distribution.

Copper(II) Salts in Decarboxylation and Related Reactions

Copper(II) salts, particularly copper(II) acetate (B1210297), are frequently employed as co-catalysts in this compound-mediated oxidative decarboxylation of carboxylic acids. The addition of catalytic amounts of copper(II) acetate can significantly increase the yields of alkenes synthesized from mono-carboxylic acids. scielo.org.bojuniperpublishers.com This catalytic effect is particularly applicable to the oxidative decarboxylation of primary and secondary acids to yield alkenes. sci-hub.st For instance, the oxidative decarboxylation of 3-methyl-2-furoic acid with LTA in boiling benzene (B151609) in the presence of copper acetate yielded rosefuran in crude form (70%). juniperpublishers.comjuniperpublishers.comresearchgate.net The combination of this compound and Cu(II) is often referred to as the Pb(IV)/Cu reagent in the context of oxidative decarboxylation. sci-hub.st

Pyridine (B92270) as an Accelerator and Ligand

Pyridine can act as both an accelerator and a ligand in reactions involving this compound. It has been observed that the rate of reduction of lead(IV) in solutions of this compound in acetic acid containing a base like pyridine is increased. rsc.org Pyridine can catalyze reactions such as the oxidation of alcohols to aldehydes and ketones by LTA at ambient temperature, preventing over-oxidation to carboxylic acids. slideshare.net In the oxidative decarboxylation of dicarboxylic acids, bisdecarboxylation can be achieved with LTA in the presence of oxygen and pyridine. juniperpublishers.comjuniperpublishers.comresearchgate.net Furthermore, pyridine can catalyze the reaction of primary carboxamides with this compound, which can be conducted in acetic acid or a benzene-acetic acid mixture. ku.ac.kepublish.csiro.au The base-catalysed decomposition of this compound in acetic acid containing pyridine can lead to the isolation of a complex, suggested to be a binuclear Pb(IV) species. rsc.org

Acetate Salts as Modifiers

Acetate salts, such as potassium acetate, can act as modifiers in this compound reactions, influencing the product outcome. In cases where the LTA decarboxylation of carboxylic acids yields a mixture of acetate esters and olefins, performing the reaction in the presence of potassium acetate can favor the production of the acetate ester in high yield. juniperpublishers.comresearchgate.net For example, heating cyclohexane (B81311) carboxylic acid with LTA in benzene yields a mixture of acetate and olefin, but heating it with potassium acetate in acetic acid primarily produces the acetate. juniperpublishers.comresearchgate.net

Mercury(II) Acetate as a Catalyst for Boron-Lead Exchange

Mercury(II) acetate can catalyze the boron-lead exchange reaction between arylboronic acids and this compound. In the presence of a catalytic amount of mercury(II) acetate, this reaction rapidly produces mainly the aryl-lead triacetate. rsc.orgrsc.orgresearchgate.net This method has been developed as a convenient way to generate these useful electrophilic C-arylating reagents in situ. rsc.org While mercury(II) acetate often parallels lead(IV) acetate as an oxidizing agent, its oxidizing power is much weaker, leading to different reaction outcomes in some cases, such as with certain p-nitrophenylhydrazones where mercuriation of the N-phenyl ring occurs. dcu.ie

Solvent Effects on Reaction Outcomes, Regioselectivity, and Mechanistic Divergence

The choice of solvent plays a critical role in this compound chemistry, influencing reaction rates, yields, regioselectivity, and even mechanistic pathways. This compound is soluble in various organic solvents, including hot acetic acid, benzene, cyclohexane, chloroform, and carbon tetrachloride. juniperpublishers.comjuniperpublishers.com It is also soluble in nitrobenzene (B124822) and tetrachloroethane. wikipedia.org However, it decomposes in cold water and ethanol. wikipedia.orgechemi.com

Oxidative decarboxylation by LTA can be performed in nonpolar solvents like benzene or carbon tetrachloride, or in polar solvents such as acetic acid, pyridine, and HMPA. juniperpublishers.comjuniperpublishers.com The solvent can influence the type of product obtained; for instance, decarboxylation of primary and secondary carboxylic acids in certain solvents primarily affords acetate esters. juniperpublishers.comjuniperpublishers.com

Solvent polarity can have a significant impact on regioselectivity in various reactions, and this principle extends to some this compound-mediated transformations. While specific detailed studies on solvent-controlled regioselectivity solely for LTA reactions were not extensively found, general principles of solvent effects in organic reactions highlight that solvent polarity and solvation can influence the orientation of reactants and stabilize intermediates, thereby affecting regioselectivity. lucp.netnih.gov For example, in palladium-catalyzed cross-coupling reactions, solvent polarity can influence regioselectivity by stabilizing charged or polar intermediates. lucp.net

The mechanism of action of this compound can involve both radical and ionic oxidation processes, depending on the reaction conditions and the nature of the substrate. Solvent changes can potentially favor one mechanistic pathway over another, leading to different product distributions. For instance, the oxidation of aldehydic hydrazones with this compound is known to yield different products depending on the nature of the solvent. wmich.edu

Impact of Reaction Conditions (e.g., Temperature, Anhydrous vs. Aqueous Media)

Reaction conditions such as temperature and the presence or absence of water are crucial in controlling the outcome of this compound reactions. This compound is sensitive to moisture and is hydrolyzed by water, forming lead(II) acetate and acetic acid, and can also lead to the formation of brown lead dioxide. echemi.com Therefore, reactions are often carried out under anhydrous conditions, and LTA is typically stored in the absence of moisture, sometimes with added glacial acetic acid for stabilization. juniperpublishers.comechemi.com

Temperature affects reaction rates and can influence product selectivity. While some reactions with LTA can be performed at room temperature, others require heating. For example, the oxidative decarboxylation of mono-carboxylic acids with LTA and copper(II) acetate to form alkenes is typically carried out in boiling benzene. scielo.org.bo Cleavage of trans-1,2-diols with LTA, which is slow in acetic acid, is significantly faster when pyridine is used as the solvent and the reaction is heated. juniperpublishers.com The oxidative cleavage of homoallylic alcohols with lead(IV) acetate in refluxing benzene yields a carbonyl compound and an allylic acetate. researchgate.net

The presence of water can be detrimental due to LTA's sensitivity to hydrolysis. However, some reactions might tolerate or even require controlled amounts of water, although anhydrous conditions are generally preferred for reactions where LTA acts as a strong oxidant.

Advancements and Future Research Directions in Lead Tetraacetate Chemistry

Development of More Selective and Efficient Transformations

Research continues to aim for more selective and efficient transformations using lead tetraacetate. Its versatility stems from its ability to act as both a radical and ionic oxidant, participating in various reaction types depending on the substrate and conditions. tandfonline.com For instance, studies have investigated the this compound oxidation of aromatic ketoximes, revealing that the products obtained depend on the nature of the oxime and reaction conditions, and proposing mechanisms involving iminoxyl radicals. cdnsciencepub.com

In the context of halogenation, combinations of Lewis acids like AlCl3 or ZnBr2 with this compound have been shown to be efficient for chemoselective and regioselective N- and α-C-halogenation of various azinones, amides, and carbonyl compounds, achieving good to excellent yields. researchgate.net This highlights the potential for enhancing selectivity through the use of additives.

Exploration of Novel Substrate Classes and Reaction Types

The application of this compound is being explored for novel substrate classes and reaction types. It has been utilized for the oxidative cleavage of 1,2-diols to form aldehydes and ketones, a transformation particularly useful in carbohydrate chemistry for structural analysis and modification of polysaccharides. tandfonline.com Studies on the oxidation of polysaccharides by this compound in dimethyl sulfoxide (B87167), with the addition of glacial acetic acid to prevent solvent oxidation, have shown faster reaction rates compared to periodate (B1199274) oxidation in aqueous solution. researchgate.net This method allows for the recovery of oxidized polysaccharides in excellent yield containing free aldehyde groups. researchgate.net

This compound has also been employed in the synthesis of complex molecules, such as in the oxidative cleavage of a phenylethanol moiety from amine derivatives in the total synthesis of (+)-Madangamine D. tdx.cat This methodology is considered promising due to its demonstrated ability and selectivity in removing phenylethanol groups from both secondary and tertiary amines. tdx.cat Furthermore, this compound has been used to induce cyclization of saturated alcohols and undergo decarboxylation. slideshare.net

Recent work has also explored the use of this compound in one-pot synthesis strategies. For example, it has been demonstrated as an efficient reagent for the one-pot synthesis of acridine (B1665455) derivatives from 1,2-diols, which are oxidized in situ to aldehydes, subsequently reacting with dimedone and ammonium (B1175870) acetate (B1210297). rsc.org This approach offers advantages such as mild reaction conditions, short reaction times, broad functional group tolerance, easy product isolation, and excellent yields. rsc.org

Strategies for Enhancing Reaction Yields and Product Purity

Strategies for enhancing reaction yields and product purity in this compound mediated reactions are continuously being investigated. The reaction conditions, including the solvent and presence of additives, play a crucial role in the outcome. For instance, the oxidative decarboxylation of carboxylic acids by this compound is dependent on the reaction conditions, core agents, and structure of the acids, influencing the variety of products obtained, such as acetate esters, alkanes, alkenes, and alkyl halides. juniperpublishers.com Reactions performed in nonpolar solvents (benzene, carbon tetrachloride) or polar solvents (acetic acid, pyridine (B92270), HMPA) can lead to different product distributions. juniperpublishers.com

In the oxidation of polysaccharides by this compound in dimethyl sulfoxide, the addition of potassium acetate was found to decrease the consumption of this compound by dextran, indicating an inhibition of oxidation of specific glycol groups. researchgate.net This suggests that controlling additives can influence selectivity and potentially improve yields of desired products.

The byproduct lead acetate can be removed by oxidation with chlorine gas to yield PbCl2, which can be separated by filtration due to its lower solubility. rsc.org Advanced methods for removing lead acetate are also being explored. rsc.org

Methodological Alternatives to this compound for Specific Oxidative Transformations

Given the toxicity of lead compounds, research is actively pursuing methodological alternatives to this compound for specific oxidative transformations to align with green chemistry principles. tandfonline.com Hypervalent iodine reagents have emerged as a significant class of metal-free oxidants that offer an alternative to transition metals and lead-based reagents in organic synthesis. nsf.govnih.gov These reagents are attractive due to their lower toxicity compared to transition metal catalysts, ready availability, high stability, and ease of handling. nsf.govfrontiersin.org

Hypervalent iodine compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA), are used as oxidizing agents in organic chemistry and exhibit reactivity similar to transition metals, undergoing oxidative addition, ligand exchange, and reductive elimination. nsf.govwikipedia.org While hypervalent iodine reagents offer advantages, a major limitation is the generation of stoichiometric quantities of iodoarene byproducts, leading to poor atom economy when used as terminal oxidants. nsf.gov

Despite the development of alternatives, classical methods using stoichiometric oxidants like periodic acid and its salts or this compound remain widely used for vicinal diols cleavage. cas.cn However, these methods produce equimolar quantities of toxic waste, which does not align with current environmental sustainability needs. cas.cn The development of catalytic oxidation processes utilizing cleaner oxidants like molecular oxygen is a promising alternative. cas.cn Recent research has focused on developing sustainable and cost-efficient heterogeneous catalysts for the aerobic oxidative cleavage of 1,2-diols under mild and green conditions. cas.cn

Another alternative being explored for oxidative transformations is silica-supported sodium periodate, which has shown promise for α-hydroxyketones and aldehydes/acids that are water-soluble. rsc.org

Q & A

Q. What are the key physical and chemical properties of lead tetraacetate relevant to its use in organic synthesis?

this compound (Pb(C₂H₃O₂)₄) is a moisture-sensitive oxidizing agent with distinct properties:

  • Physical State : White to pinkish crystals with a vinegar-like odor .
  • Melting Point : 175°C (decomposes upon excessive heating) .
  • Solubility : Soluble in hot acetic acid, chloroform, benzene, and methanolic benzene .
  • Reactivity : Hydrolyzes in water/ethanol to form lead(II) acetate and acetic acid .

Methodological Insight : Prioritize anhydrous conditions and acetic acid as a solvent to stabilize the compound. Store with desiccants or excess acetic acid to prevent decomposition .

Q. How is this compound synthesized in the laboratory, and what precautions are necessary?

Synthesis Protocol :

  • React lead(IV) oxide with glacial acetic acid and acetic anhydride under reflux .
  • Purify via recrystallization from acetic acid .

Q. Precautions :

  • Use inert, moisture-free glassware and glove boxes to avoid hydrolysis .
  • Employ fume hoods and PPE (gloves, goggles) due to lead toxicity and carcinogenicity .

Q. What are the standard safety protocols for handling this compound?

  • Exposure Control : Use OSHA-compliant ventilation systems and monitor airborne lead levels .
  • Waste Management : Neutralize with sodium bicarbonate, precipitate lead as lead sulfide, and dispose via hazardous waste channels .
  • Emergency Measures : For skin contact, rinse with 5% acetic acid followed by water to dissolve residual lead .

Advanced Research Questions

Q. What mechanistic pathways govern this compound-mediated oxidative cleavage of glycols?

this compound cleaves 1,2-diols via a five-membered cyclic intermediate , producing aldehydes or ketones .

Q. Optimization Strategies :

  • Solvent Choice : Use benzene or methanol to stabilize intermediates (e.g., methanolic benzene in Scheme 3 ).
  • Stoichiometry : Excess reagent (≥2 eq.) ensures complete cleavage; monitor via TLC .
  • Temperature : Conduct reactions at 0–25°C to minimize side reactions .

Example : In steroid oxidation, methoxy groups at C-6 alter regioselectivity, favoring C-5–C-6 bond cleavage over C-5–C-10 .

Q. How can researchers resolve discrepancies in product yields during this compound reactions?

Case Study : Oxidation of 3β-acetoxy-6β-methoxycholestan-5α-ol yields keto aldehyde 11 (major) and hydroxy aldehyde 10 (minor) under identical conditions .

Q. Troubleshooting Steps :

Replicate Conditions : Ensure exact stoichiometry, solvent purity, and temperature .

Byproduct Analysis : Use silica gel chromatography to isolate intermediates and characterize via NMR or X-ray diffraction .

Parameter Screening : Vary reagent excess (e.g., 1.5–3.0 eq.) to identify optimal yield .

Q. What analytical techniques are critical for characterizing this compound reaction products?

  • Chromatography : Silica gel chromatography separates products (e.g., keto vs. hydroxy aldehydes ).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm aldehyde/ketone functional groups .
    • X-ray Diffraction : Resolve ambiguous structures (e.g., crystalline intermediates in Scheme 3 ).
  • Elemental Analysis : Validate purity of isolated compounds .

Q. How do substituents influence regioselectivity in this compound oxidations?

Steric/Electronic Effects :

  • Methoxy Groups : Electron-donating groups (e.g., 6β-methoxy in steroids) direct cleavage to adjacent bonds (C-5–C-6 vs. C-5–C-10) .
  • Acetoxy Groups : Enhance solubility in acetic acid, stabilizing intermediates .

Q. Experimental Design :

  • Synthese analogs with varying substituents.
  • Compare reaction rates and products via GC-MS or HPLC .

Q. What are the environmental and regulatory implications of using this compound?

  • Toxicity : Classified as a probable human carcinogen (IARC 2A) and regulated under OSHA standards .
  • Ecotoxicology : Mixtures with pesticides (e.g., arsenic trioxide) show genotoxicity in soil models .
  • Alternatives : Evaluate less toxic oxidants (e.g., periodic acid) for non-critical applications .

Q. How does this compound compare to other oxidants in specific reactions?

Efficiency Metrics :

OxidantReaction TypeSelectivityReference
This compoundGlycol cleavageHigh (cyclic intermediates)
NaIO₄Vicinal diol cleavageModerate
KMnO₄Alkene oxidationLow (overoxidation)

Methodological Tip : Use this compound for substrates requiring mild conditions and high selectivity .

Q. What strategies mitigate moisture sensitivity during storage or experiments?

  • Storage : Seal in amber vials with acetic acid-soaked cotton; store at –20°C .
  • Reaction Setup : Pre-dry glassware, use molecular sieves, and maintain inert atmospheres (N₂/Ar) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.